(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected
Description
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is a chiral piperidine derivative featuring a tert-butoxycarbonyl (BOC) protective group at the N1 position and a fumarate counterion. Its IUPAC name is (E)-but-2-enedioic acid; tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate, with a molecular formula of C₁₇H₃₀N₂O₈ and a PubChem CID of 44119499 . The compound is structurally characterized by:
- A stereospecific (2R)-configured aminomethyl group.
- Two ethoxy substituents at the 4,4-positions of the piperidine ring.
- A BOC group protecting the primary amine, enhancing stability during synthetic processes .
It is primarily used in medicinal chemistry as an intermediate for synthesizing bile acid transporter inhibitors (e.g., hASBT inhibitors) and chiral building blocks for bioactive molecules . Its fumarate salt improves solubility and crystallinity for handling in organic synthesis .
Properties
Molecular Formula |
C19H34N2O8 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl (2R)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12H,6-11,16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
InChI Key |
RRYRIZUHIYXNAW-SNXORLAUSA-N |
Isomeric SMILES |
CCOC1(CCN([C@H](C1)CN)C(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.
Diethoxy Substitution: The diethoxy groups are added through alkylation reactions.
BOC Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
Fumarate Salt Formation: The final compound is converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction can produce various amines.
Scientific Research Applications
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification.
Medicine: It plays a role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC protection ensures the compound’s stability during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Analogues
- (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected: This enantiomer differs in the configuration of the aminomethyl group (2S vs. 2R). While both compounds share identical functional groups, the (2R)-isomer exhibits superior binding affinity to hASBT (Chart 2 in ). The (2S)-isomer is less prevalent in therapeutic applications due to reduced target engagement .
Substituent-Modified Analogues
- tert-Butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 1407991-24-5): Replacing the ethoxy groups with fluorine atoms and modifying the ring from piperidine to pyrrolidine reduces steric bulk and alters electronic properties. This compound shows higher metabolic stability but lower aqueous solubility (log P = 1.8 vs. 0.5 for the ethoxy variant) .
- tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 790667-49-1): A mono-fluorinated analogue with a single fluorine at the 4-position. This modification decreases lipophilicity (log P = 1.2) compared to the diethoxy parent compound, improving blood-brain barrier permeability in CNS-targeted drug candidates .
BOC-Protected Piperidines with Varied Functional Groups
- 1-Boc-4-(2-hydroxyethyl)piperidine: Substituting the aminomethyl group with a hydroxyethyl chain eliminates primary amine reactivity, rendering it unsuitable for conjugation but useful in prodrug strategies. Its log S (water solubility) is -2.1, significantly lower than the aminomethyl variant (-1.3) .
- 1-Boc-4-(2-ethoxycarbonyl-acetyl)piperidine (CAS: 479630-08-5) :
Introducing an ethoxycarbonyl-acetyl group increases molecular weight (299.37 g/mol vs. 214.30 g/mol for the parent compound) and introduces ester functionality, enabling pH-sensitive release in drug delivery systems .
Key Research Findings
- hASBT Inhibition: The (2R)-isomer’s aminomethyl group forms a critical hydrogen bond with Thr-267 in hASBT, explaining its 10-fold higher potency over the (2S)-isomer .
- Metabolic Stability : Difluoro analogues demonstrate >90% stability in human liver microsomes, whereas diethoxy variants degrade 40% within 1 hour due to ethoxy hydrolysis .
Biological Activity
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- CAS Number : 1421769-35-8
- Molecular Weight : 402.48 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be explored for neuroprotective effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine. For instance:
| Compound | Activity | Mechanism |
|---|---|---|
| Compound 44 | Effective against MRSA and VRE | Depolarization of bacterial membranes leading to cell death |
| (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine derivatives | Broad-spectrum antibacterial activity | Disruption of cell wall synthesis |
Case Study: Antibacterial Efficacy
In a controlled study, derivatives were tested against several strains of bacteria. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics such as vancomycin and linezolid. Notably, these compounds were effective at low concentrations (0.78 - 3.125 μg/mL), showcasing their potential as novel antibacterial agents.
Neuropharmacological Potential
The structural characteristics of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine suggest it may influence neurotransmitter systems:
- Dopaminergic Activity : Potential modulation of dopamine receptors could indicate applications in treating disorders such as Parkinson's disease.
- Serotonergic Effects : The compound may also interact with serotonin pathways, offering insights into its use in mood disorders.
Research Findings
Research has shown that compounds with similar piperidine structures can enhance synaptic transmission and exhibit neuroprotective effects in animal models. Further investigations are warranted to elucidate the specific mechanisms involved.
Safety and Toxicology
Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate with N1-BOC protection?
- Methodological Answer : The synthesis involves three key stages:
- BOC Protection : Introduce the N1-BOC group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP/THF) to protect the amine during subsequent reactions .
- Core Structure Formation : Construct the 4,4-diethoxypiperidine ring via acid-catalyzed cyclization of a diethoxy precursor. Controlled reagent addition (e.g., APS or DMDAAC) ensures regioselectivity .
- Fumarate Salt Formation : React the free base with fumaric acid in ethanol, followed by crystallization. Monitor pH to optimize salt stability .
- Validation : Use NMR (¹H/¹³C) to confirm BOC incorporation and chiral HPLC to verify the (2R)-configuration.
Q. Which analytical techniques are most reliable for assessing stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Utilize a Chiralpak® IC-3 column with a mobile phase of hexane:isopropanol (85:15) and UV detection at 254 nm. Resolution >1.5 indicates ≥98% enantiomeric excess .
- Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values for the (2R)-enantiomer.
- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal H-H couplings) to confirm spatial arrangement .
Q. Why is the N1-BOC group essential in the synthetic pathway?
- Methodological Answer : The BOC group:
- Protects the Primary Amine from undesired nucleophilic reactions during piperidine ring formation.
- Facilitates Purification : Enhances solubility in organic solvents, enabling column chromatography.
- Enables Controlled Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without disrupting the ethoxy groups .
Advanced Research Questions
Q. How can researchers optimize the ring-closing step to improve yield?
- Methodological Answer :
- Catalyst Screening : Test Mo(acac)₂ or Ru-based catalysts for cyclization efficiency. Evidence shows Mo(acac)₂ increases yield by 20% in analogous systems .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Temperature Control : Perform kinetic studies at 60–80°C to balance reaction rate and side-product formation .
- Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables (e.g., catalyst loading vs. temperature).
Q. How to resolve discrepancies in biological activity across assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer) and cell lines .
- Solubility Profiling : Measure solubility in DMSO/PBS mixtures; precipitation may cause false negatives.
- Metabolite Screening : Use LC-MS to identify degradation products that interfere with activity .
Q. What computational methods validate the (2R)-stereochemistry’s role in target binding?
- Methodological Answer :
- Molecular Docking : Simulate interactions using AutoDock Vina with a receptor’s crystal structure (PDB ID). The (2R)-configuration shows stronger hydrogen bonding with active-site residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. RMSD <2.0 Å indicates robust binding .
- Validation : Correlate computational ΔG values with experimental IC₅₀ data.
Methodological Design Questions
Q. How to detect residual deprotection reagents (e.g., TFA) in the final product?
- Methodological Answer :
- GC-MS : Use a DB-5MS column with He carrier gas. Detect TFA via m/z 69 (CF₃⁺ fragment). Limit of detection: 0.1 ppm.
- HPLC-UV : Employ a C18 column with 0.1% TFA in the mobile phase; residual TFA elutes at 3.2 min (λ = 210 nm) .
Q. What protocols ensure long-term stability of the fumarate salt?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.
- Excipient Screening : Add desiccants (e.g., silica gel) to prevent hydrolysis of the ethoxy groups.
- Recommendation : Long-term storage at -20°C in amber vials under nitrogen atmosphere minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
